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molecular formula C10H20N2O3 B8708882 tert-butyl N-(5-aminooxan-3-yl)carbamate

tert-butyl N-(5-aminooxan-3-yl)carbamate

Cat. No. B8708882
M. Wt: 216.28 g/mol
InChI Key: FPXGQHKETFWNEP-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

To a solution of tert-butyl 5-azido-tetrahydro-2H-pyran-3-ylcarbamate (1 g, 4.13 mmol) in 30 mL of ethyl acetate was added Pd/C (10%, 1 g), the reaction mixture was stirred overnight at room temperature under a hydrogen filled balloon. The reaction mixture was filtered over celite, the filtrate was concentrated to give tert-butyl 5-amino-tetrahydro-2H-pyran-3-ylcarbamate (188 mg, 21%) as white solid. LCMS: (M+H)+=217; 1H NMR (300 MHz, CDCl3): δ 3.84-3.57 (m, 4H), 3.19-3.05 (m, 2H), 2.21-1.65 (m, 2H), 1.44 (s, 9H).
Name
tert-butyl 5-azido-tetrahydro-2H-pyran-3-ylcarbamate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:9][O:8][CH2:7][CH:6]([NH:10][C:11](=[O:17])[O:12][C:13]([CH3:16])([CH3:15])[CH3:14])[CH2:5]1)=[N+]=[N-]>C(OCC)(=O)C.[Pd]>[NH2:1][CH:4]1[CH2:9][O:8][CH2:7][CH:6]([NH:10][C:11](=[O:17])[O:12][C:13]([CH3:15])([CH3:14])[CH3:16])[CH2:5]1

Inputs

Step One
Name
tert-butyl 5-azido-tetrahydro-2H-pyran-3-ylcarbamate
Quantity
1 g
Type
reactant
Smiles
N(=[N+]=[N-])C1CC(COC1)NC(OC(C)(C)C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at room temperature under a hydrogen filled balloon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1CC(COC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 188 mg
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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